molecular formula C6H2ClF3OS B13023004 5-(Trifluoromethyl)thiophene-2-carbonyl chloride CAS No. 679807-08-0

5-(Trifluoromethyl)thiophene-2-carbonyl chloride

Cat. No.: B13023004
CAS No.: 679807-08-0
M. Wt: 214.59 g/mol
InChI Key: WJRNDAWTZXTVSL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-carbonyl chloride: is an organofluorine compound that features a thiophene ring substituted with a trifluoromethyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:

5-(Trifluoromethyl)thiophene-2-carboxylic acid+SOCl25-(Trifluoromethyl)thiophene-2-carbonyl chloride+SO2+HCl\text{5-(Trifluoromethyl)thiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-(Trifluoromethyl)thiophene-2-carbonyl chloride} + \text{SO}_2 + \text{HCl} 5-(Trifluoromethyl)thiophene-2-carboxylic acid+SOCl2​→5-(Trifluoromethyl)thiophene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the thiophene ring towards electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products:

    Amides and Esters: Formed from the reaction with amines and alcohols, respectively.

    Halogenated Thiophenes: Formed from electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in various chemical reactions .

Comparison with Similar Compounds

Properties

CAS No.

679807-08-0

Molecular Formula

C6H2ClF3OS

Molecular Weight

214.59 g/mol

IUPAC Name

5-(trifluoromethyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C6H2ClF3OS/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H

InChI Key

WJRNDAWTZXTVSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(=O)Cl

Origin of Product

United States

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